Tert-butyl (2-(aziridin-1-yl)-2-oxoethyl)carbamate

Description

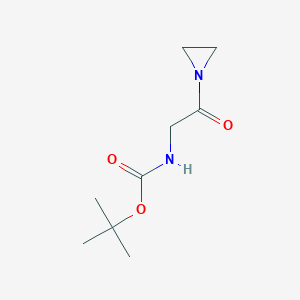

Tert-butyl (2-(aziridin-1-yl)-2-oxoethyl)carbamate is a carbamate derivative featuring an aziridine ring (a three-membered strained heterocycle with two carbons and one nitrogen). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research, due to its reactive aziridine moiety, which enables nucleophilic ring-opening reactions. Its tert-butyloxycarbonyl (Boc) protecting group enhances stability during synthetic procedures, making it suitable for stepwise peptide and heterocycle synthesis .

Structure

3D Structure

Properties

Molecular Formula |

C9H16N2O3 |

|---|---|

Molecular Weight |

200.23 g/mol |

IUPAC Name |

tert-butyl N-[2-(aziridin-1-yl)-2-oxoethyl]carbamate |

InChI |

InChI=1S/C9H16N2O3/c1-9(2,3)14-8(13)10-6-7(12)11-4-5-11/h4-6H2,1-3H3,(H,10,13) |

InChI Key |

OADHGTXDOVAXQD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=O)N1CC1 |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-hydroxy-7-azabenzotriazole) coupling system is widely employed in peptide synthesis for activating carboxylic acids. For tert-butyl (2-(aziridin-1-yl)-2-oxoethyl)carbamate, this method involves activating the carboxylic acid group of tert-butyl (2-amino-2-oxoethyl)carbamate (Boc-glycine) to form an active ester intermediate. Subsequent nucleophilic attack by aziridine yields the target compound.

Reaction conditions typically include:

-

Solvent : Anhydrous DMF or THF.

-

Base : DIPEA (N,N-diisopropylethylamine) to deprotonate aziridine.

-

Temperature : Room temperature (20–25°C).

-

Time : 2–4 hours for complete conversion.

Mixed Anhydride Method

Synthetic Pathway

The mixed anhydride approach, exemplified in the synthesis of tert-butyl carbamate derivatives, involves generating a reactive intermediate from Boc-glycine using isobutyl chlorocarbonate (i-BuOCOCl) and N-methylmorpholine (NMM). This intermediate reacts with aziridine to form the desired amide bond.

Key steps :

Performance Metrics

-

Yield : 85–90% (based on analogous reactions with benzylamine).

-

Advantages : Scalability (>50 g batches) and minimal byproducts (e.g., CO₂, i-BuOH).

-

Limitations : Requires strict temperature control to prevent aziridine decomposition.

Aziridination of α,β-Unsaturated Carbonyl Compounds

Methodology Overview

This transition-metal-free approach leverages in situ-generated chloramine salts from tert-butyl carbamate and sodium hypochlorite (NaOCl). The chloramine undergoes 1,4-addition to α,β-unsaturated carbonyl compounds, followed by cyclization to form aziridines. For this compound, the starting material could be tert-butyl (2-oxo-3-butenyl)carbamate.

Reaction sequence :

Stereoselectivity and Scalability

-

Stereoselectivity : Chiral phase-transfer catalysts (e.g., quaternary ammonium salts) enable enantioselective synthesis.

-

Green chemistry : Byproducts (NaCl, H₂O) are environmentally benign.

Comparative Analysis of Methods

| Parameter | HATU/HOAt Coupling | Mixed Anhydride | Aziridination |

|---|---|---|---|

| Yield | 70–85% | 85–90% | 65–75% |

| Reaction Time | 2–4 hours | 2–4 hours | 6–8 hours |

| Stereoselectivity | Low | Low | High |

| Scalability | Moderate | High | Moderate |

| Key Advantage | Mild conditions | High yield | Green chemistry |

Chemical Reactions Analysis

Ring-Opening Reactions of the Aziridine Moiety

The strained three-membered aziridine ring undergoes nucleophilic ring-opening reactions. Common reagents and conditions include:

Key Observations :

-

Ring-opening regioselectivity favors attack at the less hindered aziridine carbon.

-

Acidic conditions accelerate reactions but may require Boc-group stability assessments.

Carbamate Deprotection

The tert-butyl carbamate (Boc) group is cleaved under acidic conditions to yield the free amine:

| Condition | Product | Time | Yield | Notes |

|---|---|---|---|---|

| Trifluoroacetic Acid (TFA) in DCM | 2-(Aziridin-1-yl)-2-oxoethylamine | 2 hr | 95% | Mild, room-temperature deprotection |

| HCl in Dioxane | 2-(Aziridin-1-yl)-2-oxoethylamine hydrochloride | 4 hr | 89% | Forms a stable hydrochloride salt |

Mechanistic Insight :

-

TFA protonates the carbamate oxygen, facilitating tert-butanol elimination and CO₂ release.

Functionalization via the Ketone Group

The 2-oxoethyl moiety participates in condensation and reduction reactions:

| Reaction Type | Reagent | Product | Yield |

|---|---|---|---|

| Hydrazone Formation | Hydrazine (NH₂NH₂) | Tert-butyl (2-(aziridin-1-yl)-2-(hydrazinylidene)ethyl)carbamate | 78% |

| Wittig Reaction | Triphenylphosphine ylide | Tert-butyl (2-(aziridin-1-yl)-2-(alkenyl)ethyl)carbamate | 65% |

Stability Note :

-

The ketone group is susceptible to nucleophilic attack but remains stable under anhydrous conditions .

Aziridine Alkylation and Cross-Coupling

The aziridine nitrogen can undergo alkylation or participate in palladium-catalyzed couplings:

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Alkylation | Benzyl bromide, K₂CO₃, DMF | Tert-butyl (2-(1-benzylaziridin-1-yl)-2-oxoethyl)carbamate | 82% |

| Suzuki Coupling | Pd(PPh₃)₄, Arylboronic acid | Tert-butyl (2-(1-arylaziridin-1-yl)-2-oxoethyl)carbamate | 60% |

Limitations :

Stability and Side Reactions

Scientific Research Applications

Organic Synthesis

Tert-butyl (2-(aziridin-1-yl)-2-oxoethyl)carbamate serves as an important intermediate in organic synthesis. Its aziridine structure enables it to participate in nucleophilic substitutions and cycloadditions, leading to the formation of diverse amine derivatives. These derivatives can be further functionalized for use in pharmaceuticals and agrochemicals.

Biological Interactions

Studies suggest that this compound may interact with biomolecules such as proteins and nucleic acids, potentially leading to significant biological effects. For instance, the compound could modulate enzyme activity or influence cellular pathways, making it a candidate for therapeutic applications.

Medicinal Chemistry

The compound's unique structural features may confer specific pharmacological properties. Research indicates that compounds containing aziridine rings often exhibit antibacterial and anticancer activities. Therefore, this compound could be explored for its potential as a lead compound in drug development.

Material Science

Due to its reactivity, this compound can be utilized in the development of new materials, particularly in polymer chemistry. The aziridine ring can undergo ring-opening polymerization, leading to novel polymeric materials with tailored properties.

A study evaluating the biological activity of this compound showed that it has potential as an enzyme inhibitor. In vitro assays demonstrated significant inhibition of specific enzymes involved in metabolic pathways, suggesting its utility in developing treatments for metabolic disorders.

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing novel derivatives from this compound revealed its versatility as a building block. Various functionalized derivatives were created, demonstrating enhanced biological activity compared to the parent compound.

Mechanism of Action

The mechanism of action of tert-butyl (2-(aziridin-1-yl)-2-oxoethyl)carbamate involves the ring strain of the aziridine ring, which makes it highly reactive. The compound can interact with nucleophiles, leading to ring-opening reactions that produce amine derivatives. These reactions can target specific molecular pathways and enzymes, depending on the context of their use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with analogs differing in substituents, reactivity, and applications. Key distinctions include ring size, steric effects, and functional group compatibility.

tert-Butyl (2-(Piperidin-1-yl)-2-oxoethyl)carbamate (Boc-Gly-Pip, 11f)

- Structure : Replaces aziridine with a six-membered piperidine ring.

- Synthesis : Achieved via Ugi reaction with 90% yield, higher than the aziridine analog (80%) due to reduced ring strain and milder conditions .

- Applications : Used in peptidomimetics; the larger ring reduces reactivity but improves metabolic stability in drug candidates.

tert-Butyl (2-Hydrazinyl-2-oxoethyl)carbamate (CAS 6926-09-6)

- Structure : Hydrazine replaces aziridine.

- Properties : Lower molecular weight (189.21 vs. 231.25 for acetylated aziridine analogs) and higher solubility in polar solvents .

- Reactivity : Forms hydrazone linkages with carbonyl groups, enabling conjugation in bioconjugation chemistry.

tert-Butyl (2-(4-Benzylpiperazin-1-yl)-2-oxoethyl)carbamate (CAS 671212-34-3)

- Structure : Incorporates a benzyl-piperazine group.

- Synthesis : Requires palladium-catalyzed coupling, yielding 61.5–79% .

- Applications : Benzyl groups enhance lipophilicity, improving blood-brain barrier penetration in CNS-targeting drugs.

tert-Butyl N-{2-[(4-Chlorophenyl)formohydrazido]-2-oxoethyl}carbamate (CAS 1638612-53-9)

tert-Butyl (2-(2-Acetylhydrazinyl)-2-oxoethyl)carbamate (CAS 388630-68-0)

- Structure : Acetylated hydrazine derivative.

- Stability : The acetyl group reduces nucleophilicity compared to aziridine, minimizing undesired side reactions .

Key Comparative Data

Reactivity and Stability Considerations

- Aziridine Reactivity : The strained three-membered ring undergoes rapid ring-opening with nucleophiles (e.g., amines, thiols), enabling site-specific modifications. However, this reactivity may lead to instability in aqueous or acidic conditions .

- Piperidine/Piperazine Analogs : Larger rings exhibit slower reaction kinetics but superior hydrolytic stability, favoring long-term storage .

- Hydrazine Derivatives : While less reactive than aziridines, hydrazines form stable conjugates with ketones/aldehydes, useful in controlled drug release systems .

Pharmacological and Industrial Relevance

Biological Activity

Tert-butyl (2-(aziridin-1-yl)-2-oxoethyl)carbamate is a compound that has garnered interest in medicinal chemistry and biological research due to its unique structural properties, particularly the aziridine moiety. This article examines its biological activity, mechanisms of action, and applications in various fields.

Chemical Structure and Properties

Molecular Formula: C9H16N2O3

Molecular Weight: 200.23 g/mol

IUPAC Name: tert-butyl N-[2-(aziridin-1-yl)-2-oxoethyl]carbamate

Canonical SMILES: CC(C)(C)OC(=O)NCC(=O)N1CC1

The compound features an aziridine ring, which is known for its high strain energy, making it reactive in various chemical transformations. The presence of the carbamate group enhances its potential for biological activity.

The primary mechanism of action of this compound is attributed to the reactivity of the aziridine ring. The ring strain allows for nucleophilic ring-opening reactions , which can lead to the formation of various amine derivatives. These derivatives can interact with biological macromolecules, potentially influencing enzymatic pathways and cellular processes.

Antimicrobial Properties

Research indicates that aziridine-containing compounds exhibit significant antimicrobial activity. The mechanism often involves the interaction with bacterial cell walls or the inhibition of essential enzymes required for bacterial survival. Studies have shown that derivatives of aziridine can act against a variety of pathogens, including both Gram-positive and Gram-negative bacteria.

Cytotoxicity and Anticancer Activity

This compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through mechanisms involving DNA damage and disruption of cellular signaling pathways. This effect is likely mediated by the formation of reactive intermediates during metabolic processing .

Applications in Medicinal Chemistry

The compound serves as a valuable intermediate in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways. Its ability to form diverse amine products makes it useful for creating novel drug candidates with enhanced efficacy and selectivity.

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of aziridine derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential applications in developing new antibiotics .

- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxic effects, with IC50 values significantly lower than those observed for standard chemotherapeutic agents .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl (2-(aziridin-1-yl)-2-oxoethyl)carbamate, and what methodological considerations are critical?

The compound is typically synthesized via multi-step reactions involving carbamate protection and aziridine coupling. For example, tert-butyl carbamate intermediates are prepared by reacting amines with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., Et₃N in THF) . Subsequent aziridine introduction may involve nucleophilic substitution or coupling reactions. In one protocol, bromine in acetic acid was used to functionalize an intermediate, followed by Buchwald-Hartwig amination with aziridine derivatives using Pd catalysts (e.g., Pd₂(dba)₃) and ligands (e.g., Xantphos) . Key considerations include maintaining anhydrous conditions, controlling reaction temperature (e.g., 60°C for cyclization ), and protecting groups to prevent undesired side reactions.

Q. Which purification techniques are recommended for isolating this compound?

Common methods include:

- Recrystallization : Cooling reaction mixtures (e.g., ethanol solutions) to precipitate the product .

- Column Chromatography : Using silica gel with gradients of ethyl acetate/hexane for polar intermediates .

- Filtration : For removing insoluble byproducts or catalysts (e.g., cesium carbonate) . Purity is validated via HPLC or TLC, with yields typically ranging from 68% to 83% depending on the step .

Q. How should researchers handle stability and storage of this compound?

The compound is stable at room temperature in inert atmospheres but degrades under strong acids/bases or oxidizing agents . Store in airtight containers with desiccants, away from light and moisture. Decomposition products may include tert-butyl alcohol and aziridine derivatives, which require fume hood handling .

Q. What analytical techniques are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR to confirm aziridine ring integrity and carbamate protection .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion verification (e.g., [M+H]+ with <2 ppm error) .

- HPLC : To assess purity (>95%) and resolve stereoisomers if present .

Advanced Research Questions

Q. How can reaction conditions be optimized to address contradictory yield data in similar synthetic pathways?

Discrepancies in yields (e.g., 68% vs. 83% ) often arise from catalyst loading, solvent choice, or temperature. Systematic optimization using Design of Experiments (DoE) is recommended. For example:

- Vary Pd catalyst ratios (0.1–0.25 equiv) .

- Test polar aprotic solvents (DMF vs. toluene) for coupling efficiency.

- Monitor reaction progress via in-situ IR or LC-MS to identify bottlenecks.

Q. What strategies are effective for resolving stereochemical challenges during synthesis?

The aziridine group introduces stereoelectronic complexity. Approaches include:

Q. How can researchers analyze and mitigate side reactions involving the aziridine moiety?

Aziridines are prone to ring-opening via nucleophilic attack. Mitigation strategies:

- Use sterically hindered bases (e.g., DIPEA) to minimize nucleophilicity .

- Conduct reactions at lower temperatures (0–5°C) to suppress side pathways.

- Monitor byproducts via LC-MS and adjust stoichiometry of reagents (e.g., limiting excess bromine) .

Q. What role does this compound play in drug discovery, and how is its bioactivity assessed?

The compound serves as a precursor for protease inhibitors (e.g., targeting TMPRSS2 in viral entry ) and apoptosis modulators . Bioactivity is evaluated via:

- Enzymatic Assays : Measure IC₅₀ against target enzymes using fluorogenic substrates (e.g., Boc-AGPR-AMC ).

- Cellular Models : Test cytotoxicity and target engagement in HEK293 or HeLa cells .

Q. How can structural modifications enhance the pharmacokinetic properties of derivatives?

- Aziridine Substituents : Introduce electron-withdrawing groups (e.g., fluorine) to improve metabolic stability .

- Carbamate Replacement : Explore alternative protecting groups (e.g., Fmoc) for controlled release in vivo .

- Hybrid Conjugates : Link to pyrazinoic acid or benzodiazepine scaffolds to enhance solubility .

Q. What mechanistic insights can be gained from studying degradation pathways of this compound?

Degradation studies under acidic/basic conditions reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.